Cobyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

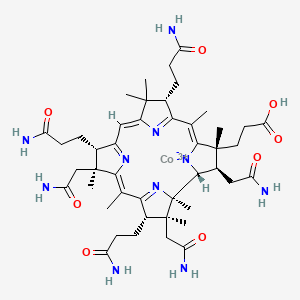

Cobyric acid is a cobalt-corrinoid hexaamide. It derives from a cob(III)yrinic acid, a cob(II)yrinic acid and a cobyrinic acid.

Wissenschaftliche Forschungsanwendungen

Role in Vitamin B12 Biosynthesis

Cobyric acid is crucial for the biosynthesis of vitamin B12 (cobalamin), which is essential for many biological processes in living organisms. It serves as a precursor in the formation of adenosylcobalamin (AdoCbl), one of the active forms of vitamin B12.

- Synthesis Pathway : The conversion of this compound to AdoCbl involves several enzymatic steps. Notably, the enzyme CbiZ catalyzes the hydrolysis of adenosylthis compound to produce AdoCbl, facilitating the salvage pathway for vitamin B12 in microorganisms like Rhodobacter sphaeroides .

- Research Findings : Studies indicate that this compound can be synthesized from various substrates through microbial pathways, which can be exploited for efficient vitamin production. For instance, research has shown that certain bacteria can salvage this compound from their environment to synthesize vitamin B12 when de novo synthesis is not possible .

Microbial Metabolism

This compound plays a significant role in microbial metabolism, particularly in bacteria that rely on it for growth and survival.

- Salvaging Mechanisms : Certain strains of bacteria have developed mechanisms to salvage this compound from their surroundings. For example, studies on Salmonella enterica demonstrate that this compound can restore growth in cobD mutants, indicating its importance in bacterial nutrition .

- Enzymatic Activity : The activity of enzymes such as cobinamide amidohydrolase (CbiZ) is essential for converting this compound derivatives into usable forms for bacterial metabolism. This enzymatic action highlights the compound's role as a substrate that can be transformed into more complex molecules required for cellular functions .

Synthetic Applications

This compound is not only important biologically but also has significant synthetic applications in organic chemistry.

- Total Synthesis of Vitamin B12 : this compound has been utilized as a target molecule in the total synthesis of vitamin B12. Research teams have successfully synthesized coenzyme B12 from this compound through direct chemical processes involving amidation and coupling reactions .

- Chemical Characterization : The characterization of this compound and its derivatives through various spectroscopic techniques has enabled researchers to better understand its structure and reactivity, paving the way for its application in drug discovery and development .

Case Studies

Several case studies illustrate the applications of this compound across different domains:

Analyse Chemischer Reaktionen

Enzymatic Amidation Reactions

Cobyric acid synthetase (CbiP) from Salmonella typhimurium catalyzes the ATP-dependent amidation of four carboxyl groups (b, d, e, g) on adenosyl cobyrinic acid a,c-diamide. This reaction proceeds via a strict sequential order :

-

Carboxylate *e * → amidated first

-

Carboxylate *d * → amidated second

-

Carboxylate *b * → amidated third

-

Carboxylate *g * → amidated last

Key Findings:

-

Dissociative Mechanism : Partially amidated intermediates (tri-, tetra-, and penta-amides) dissociate from the active site after each amidation step. Rebinding in altered orientations is required for subsequent reactions .

-

Kinetic Parameters :

-

Mutational Effects : The D146N mutation in CbiP disrupts the amidation order, randomizing the sequence (e.g., predominant pathway: d → e → g → b) .

Substrate Specificity and Catalytic Efficiency

This compound synthase exhibits stringent substrate requirements and catalytic preferences:

-

Amide Donors :

-

Structural Insights : The enzyme functions as a homodimer (57 kDa per subunit) with a conserved N-terminal sequence critical for substrate binding .

Activity Comparison:

| Substrate | Relative Activity (%) |

|---|---|

| Adenosyl-cobyrinic diamide | 100 |

| Hydrogenobyrinic diamide | 0 (no activity) |

| Adenosyl-cobyric acid | 0 (no activity) |

| Activity measured under standard conditions . |

Synthetic and Chemical Modification Reactions

This compound is also a target for synthetic modifications to advance vitamin B₁₂ production:

-

Hydrolysis and Isomerization :

-

Thiophenol/Methanol Treatment :

-

Ozonolysis :

Role in Cobamide Remodeling

The amidohydrolase CbiZ converts pseudo-cobyric acid derivatives (e.g., AdopseudoCbl) into this compound by selectively hydrolyzing the pseudovitamin’s lower ligand. This reaction is essential for cobamide recycling in organisms like Rhodobacter sphaeroides .

CbiZ Specificity:

| Substrate | Activity (nmol/min/mg) |

|---|---|

| AdopseudoCbl | 70 ± 4 |

| AdoCbl | No activity |

| Data from R. sphaeroides CbiZ assays . |

Eigenschaften

Molekularformel |

C45H65CoN10O8+2 |

|---|---|

Molekulargewicht |

933 g/mol |

IUPAC-Name |

cobalt(3+);3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoic acid |

InChI |

InChI=1S/C45H66N10O8.Co/c1-21-36-24(10-13-30(47)57)41(3,4)28(53-36)18-27-23(9-12-29(46)56)43(6,19-33(50)60)39(52-27)22(2)37-25(11-14-31(48)58)44(7,20-34(51)61)45(8,55-37)40-26(17-32(49)59)42(5,38(21)54-40)16-15-35(62)63;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H14,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |

InChI-Schlüssel |

BORCAUPXFYNHHW-OKJGWHJPSA-M |

Isomerische SMILES |

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N.[Co+3] |

Kanonische SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |

Synonyme |

cobyric acid diaquacobyric acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.